molecular formula C12H10BrF3N2O2 B5011083 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

カタログ番号 B5011083
分子量: 351.12 g/mol
InChIキー: GDUYVVHTHBFVGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTF inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential to inhibit the function of the BPTF protein. BPTF is a transcriptional co-regulator that plays a critical role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer.

作用機序

1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor works by binding to the bromodomain of this compound protein, which is responsible for recognizing and binding to acetylated histones. By inhibiting the function of the bromodomain, this compound inhibitor prevents the recruitment of this compound to chromatin and inhibits the transcriptional activity of this compound. This leads to the downregulation of genes that are critical for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.

実験室実験の利点と制限

The advantages of using 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor in lab experiments include its high potency and specificity for this compound protein, its ability to inhibit the transcriptional activity of this compound, and its potential therapeutic applications in cancer and neurological disorders. The limitations of using this compound inhibitor in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis and characterization, and the potential for off-target effects.

将来の方向性

There are several future directions for the research and development of 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor. One direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound inhibitor in animal models to determine its safety and efficacy. Further studies are also needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound inhibitor in cancer and neurological disorders. Finally, the development of more potent and selective this compound inhibitors may lead to the discovery of novel therapeutic agents for the treatment of cancer and neurological disorders.

合成法

The synthesis of 1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor involves the reaction of 3-bromoaniline with trifluoroacetic acid and acetic anhydride to obtain 3-bromo-N-acetyl aniline. The obtained compound is then reacted with ethyl acetoacetate and hydrazine hydrate to obtain this compound. The synthesis method has been optimized to obtain a high yield of the compound with high purity.

科学的研究の応用

1-acetyl-3-(3-bromophenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of this compound function has been shown to reduce the growth and proliferation of cancer cells and sensitize them to chemotherapy. This compound inhibitor has also been studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease.

特性

IUPAC Name

1-[3-(3-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2O2/c1-7(19)18-11(20,12(14,15)16)6-10(17-18)8-3-2-4-9(13)5-8/h2-5,20H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUYVVHTHBFVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)Br)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。